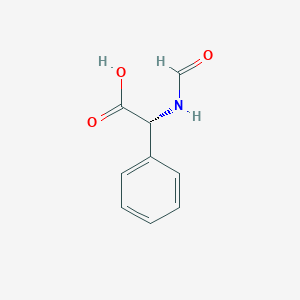

Formyl-D-phenylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-formamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTYHYHSDPMHRA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426713 | |

| Record name | Formyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-71-3 | |

| Record name | Formyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation and Biological Context of Formyl-D-phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl-D-phenylglycine is a non-proteinogenic amino acid derivative with significant potential in peptide synthesis and as a research tool in medicinal chemistry. Its structure, featuring a formyl group attached to the nitrogen of the D-enantiomer of phenylglycine, confers unique stereochemical and biological properties. This technical guide provides a comprehensive overview of the structure of this compound, outlines a detailed experimental protocol for its synthesis, presents its expected spectroscopic characteristics, and explores its potential biological role as a ligand for formyl peptide receptors (FPRs). All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound, systematically named (2R)-2-formamido-2-phenylacetic acid, is a derivative of the amino acid D-phenylglycine.[1] The presence of the N-formyl group makes it a structural analogue of the N-termini of many bacterially derived peptides and mitochondrial proteins. These N-formyl peptides are known to be potent chemoattractants for immune cells, initiating signaling cascades through a family of G protein-coupled receptors known as formyl peptide receptors (FPRs).[2][3] While the direct interaction of this compound with FPRs is a subject for further investigation, its structural similarity to known FPR agonists suggests it may serve as a valuable tool for studying inflammatory and immune responses. This guide details the chemical structure, a plausible synthetic route, and the theoretical biological context of this compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of a phenyl group and a carboxyl group attached to a chiral alpha-carbon, with a formamido group (-NHCHO) also linked to this central carbon. The 'D' designation indicates the stereochemical configuration at the alpha-carbon.

| Property | Value | Reference |

| Molecular Formula | C9H9NO3 | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| IUPAC Name | (2R)-2-formamido-2-phenylacetic acid | [1] |

| CAS Number | 10419-71-3 | |

| Appearance | White solid | [1] |

| SMILES | O=CNC(C(=O)O)c1ccccc1 |

Synthesis of this compound

Experimental Protocol: N-formylation of D-phenylglycine

Materials:

-

D-phenylglycine

-

Formamide (HCONH2)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Nitrogen gas supply

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend D-phenylglycine (1 equivalent) in an excess of formamide (10-20 equivalents).[4]

-

Flush the apparatus with nitrogen gas to create an inert atmosphere.[4]

-

Heat the reaction mixture to 90-100°C with continuous stirring.[4]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or proton NMR until the starting material is consumed (typically 1-2 hours).[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with a dilute HCl solution, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Spectroscopic Data (Expected)

Specific, experimentally derived spectroscopic data for this compound is not widely published. However, based on the known spectra of D-phenylglycine, phenylacetic acid, and general principles of spectroscopy, the following characteristics can be anticipated.

1H NMR Spectroscopy

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Phenyl H | 7.2-7.4 | Multiplet | Protons on the aromatic ring. |

| α-H | ~5.5 | Doublet | Coupled to the adjacent N-H proton. |

| N-H | ~8.0-8.5 | Doublet | Coupled to the α-H. May show broadening. |

| Formyl H | ~8.2 | Singlet | Characteristic singlet for the formyl proton. |

| Carboxyl H | >10.0 | Broad Singlet | Acidic proton, often broad and may exchange with D2O. |

13C NMR Spectroscopy

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Phenyl C | 125-140 | Multiple peaks for the aromatic carbons. |

| α-C | ~55-60 | The chiral carbon attached to the phenyl and carboxyl groups. |

| Carboxyl C=O | ~170-175 | Carbonyl carbon of the carboxylic acid. |

| Formyl C=O | ~160-165 | Carbonyl carbon of the formyl group. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm-1) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Characteristic broad absorption due to hydrogen bonding.[5] |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of C-H bonds on the phenyl ring.[6] |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Carbonyl stretch of the carboxylic acid.[7] |

| C=O (Amide I) | 1650-1680 | Strong | Carbonyl stretch of the formyl group. |

| N-H (Amide II) | 1510-1550 | Medium | N-H bending vibration. |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 179. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da), the formyl group (-CHO, 29 Da), and cleavage of the bond between the alpha-carbon and the phenyl group.[8][9]

| Fragment | Expected m/z |

| [M]+ | 179 |

| [M - COOH]+ | 134 |

| [M - CHO]+ | 150 |

| [C6H5CHNH]+ | 105 |

| [C6H5]+ | 77 |

Potential Biological Activity: Interaction with Formyl Peptide Receptors

N-formylated peptides are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[3] This recognition is primarily mediated by formyl peptide receptors (FPRs), which are expressed on the surface of phagocytic leukocytes such as neutrophils and macrophages.[3]

The Formyl Peptide Receptor Signaling Pathway

The binding of an N-formyl peptide to an FPR, such as FPR1, initiates a signaling cascade that leads to a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9]

Hypothetical Activation by this compound: Given its N-formylated structure, it is hypothesized that this compound could act as an agonist for FPRs. Upon binding, it would induce a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This would, in turn, trigger downstream signaling pathways, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways culminate in increased intracellular calcium levels, activation of protein kinase C (PKC), and ultimately, the cellular responses characteristic of immune cell activation.

Conclusion

This compound is a structurally interesting molecule with potential applications in the synthesis of novel peptides and as a probe for investigating the innate immune system. While detailed experimental data for this specific compound are sparse, this guide provides a solid foundation based on established chemical principles and the known biology of related molecules. The provided synthetic protocol offers a practical route to obtaining this compound for further study. The hypothesized interaction with formyl peptide receptors opens up avenues for research into its potential as a modulator of inflammation and immune cell trafficking. Further experimental validation of its spectroscopic properties and biological activity is warranted to fully elucidate the potential of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformationally restricted formyl methionyl tripeptide chemoattractants: a three-dimensional structure-activity study of analogs incorporating a C alpha,alpha-dialkylated glycine at position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Core Chemical Properties and Stability of Formyl-D-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of Formyl-D-phenylglycine, a key building block in pharmaceutical and peptide synthesis. The information is curated to support research, development, and application of this versatile amino acid derivative.

Chemical Properties

This compound, with the systematic IUPAC name (2R)-2-formamido-2-phenylacetic acid, is a chiral compound widely utilized for its ability to introduce specific stereochemistry in the synthesis of complex molecules.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 172 - 176 °C | [1] |

| CAS Number | 10419-71-3 | [1] |

| pKa | Data not available in searched literature. The pKa of the carboxylic acid group in N-formyl amino acids is generally expected to be in the range of 2-3, based on the pKa of similar structures. | |

| Solubility | Data not available in searched literature. Expected to have some solubility in water and polar organic solvents like methanol and ethanol, and likely soluble in DMSO. |

Chemical Stability

The stability of this compound is a critical factor in its storage, handling, and application in synthetic processes. The primary routes of degradation involve the hydrolysis of the N-formyl group and potential racemization.

Hydrolysis

The N-formyl group of this compound can be susceptible to hydrolysis, particularly under acidic conditions. This process removes the formyl protecting group, yielding D-phenylglycine. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

Logical Relationship of Acid-Catalyzed Hydrolysis:

Caption: Acid-catalyzed hydrolysis of this compound.

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal stability of compounds.[4][5] While specific TGA/DSC data for this compound was not found in the searched literature, these methods would reveal its decomposition temperature and any thermally induced phase transitions. For many amino acids, thermal decomposition in the solid state can be a complex process.[6]

Stability Towards Racemization

Phenylglycine and its derivatives are known to be more prone to racemization compared to other α-amino acids.[5] This is attributed to the stabilization of the carbanion intermediate at the α-carbon by the adjacent phenyl ring.[5] Therefore, reaction conditions, particularly those involving strong bases or elevated temperatures, should be carefully controlled to maintain the enantiomeric purity of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the N-formylation of amino acids is the use of a mixed anhydride, such as acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[7][8] Another approach involves the use of formamide.[9]

Protocol for N-formylation using Acetic Formic Anhydride (General Procedure):

-

Reagent Preparation (in situ generation of acetic formic anhydride): In a fume hood, cool 88% formic acid (1.1 equivalents) in an ice bath. Slowly add acetic anhydride (1.0 equivalent) to the cooled formic acid with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. Allow the mixture to stir for approximately 30 minutes to ensure the formation of acetic formic anhydride.[8]

-

Reaction: Dissolve D-phenylglycine (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a separate reaction flask equipped with a magnetic stirrer and cooled in an ice bath.[8]

-

Slowly add the freshly prepared acetic formic anhydride solution to the D-phenylglycine solution at 0 °C.[8]

-

Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.[8]

-

Neutralize any remaining acids by washing with a saturated solution of sodium bicarbonate.[8]

-

Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and analyzing reaction mixtures containing this compound. While a specific validated method for the formylated compound was not found, a general approach based on methods for phenylglycine can be adapted.

General HPLC Protocol:

-

Column: A reversed-phase C18 column is commonly used for the analysis of amino acids and their derivatives.

-

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol.[7][10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Detection: UV detection at a wavelength where the phenyl group absorbs, such as 254 nm or 260 nm, is suitable.[7][10]

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase components.[10]

Method Validation Workflow:

Caption: Workflow for HPLC method validation.

Biological Context: N-Formyl Peptides and Their Receptors

While no specific signaling pathways directly involving this compound have been identified in the searched literature, it is relevant to consider the broader context of N-formyl peptides in biological systems. N-formyl peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLP), are known to be potent chemoattractants for phagocytic leukocytes.[11] They are recognized by a class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs).[11]

The interaction of N-formyl peptides with FPRs triggers a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species, which are essential components of the innate immune response.[12]

General Signaling Pathway for Formyl Peptide Receptors:

Caption: Simplified signaling pathway of Formyl Peptide Receptors.

Given that this compound possesses an N-formyl group, it is conceivable that it or peptides incorporating this moiety could interact with FPRs. However, further research is required to investigate this potential biological activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]

- 4. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]

- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 6. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]

- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Formyl-D-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl-D-phenylglycine is a crucial non-proteinogenic amino acid derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its defined stereochemistry makes it an essential intermediate for the asymmetric synthesis of a wide range of bioactive molecules, including peptide-based therapeutics and active pharmaceutical ingredients (APIs) targeting neurological disorders.[1] The formyl group provides protection for the amine functionality and can act as a key structural element in subsequent synthetic transformations.[] This guide provides an in-depth overview of a robust two-step synthetic pathway starting from D-mandelic acid, followed by detailed purification and characterization protocols.

Overall Synthesis and Purification Workflow

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the direct amination of enantiomerically pure D-mandelic acid to produce the key intermediate, D-phenylglycine. The second step is the N-formylation of D-phenylglycine to yield the final product. Each stage is followed by specific purification procedures to ensure high purity and yield.

Caption: Overall workflow for the synthesis and purification of this compound.

Step 1: Synthesis of D-Phenylglycine

The synthesis of the D-phenylglycine intermediate is adapted from a one-step method utilizing D-mandelic acid as the chiral precursor. This approach avoids the use of highly toxic cyanides often employed in Strecker syntheses.[3] The reaction proceeds via direct amination in the presence of strong ammonia water and an activating agent.[3]

Experimental Protocol: D-Phenylglycine Synthesis

-

Reaction Setup: To a glass-lined reactor or a three-necked flask, add D-mandelic acid (1.0 eq), deionized water (approx. 5.3 volumes, e.g., 800g for 150g of acid), strong ammonia water (27% solution, approx. 0.53 volumes), and amidosulfuric acid (approx. 0.72 eq).[3]

-

Reaction Execution: Heat the mixture to 50°C with stirring. Maintain this temperature for approximately 6 hours.[3]

-

Monitoring: Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) until the content of the starting material, D-mandelic acid, is less than 2%.[3]

-

Initial Purification: Once the reaction is complete, add deionized water (approx. 5 volumes) and activated carbon (approx. 1% w/w relative to the starting acid). Heat the mixture to 80-90°C to ensure complete dissolution of the product and to decolorize the solution.[3]

-

Isolation: Filter the hot solution to remove the activated carbon. Transfer the hot filtrate to a crystallization vessel.[3]

-

Crystallization: Cool the filtrate to 0-5°C and allow it to crystallize for 5-10 hours.[3]

-

Final Wash: Collect the white crystals by filtration. Wash the crystals with a small amount of cold (0-5°C) deionized water.[3]

-

Drying: Dry the resulting white crystalline solid in a vacuum oven at 40-60°C for 6 hours to obtain pure D-phenylglycine.[3]

Data Summary: D-Phenylglycine Synthesis

| Parameter | Value/Condition | Source |

| Starting Material | D-Mandelic Acid | [3] |

| Key Reagents | Strong Ammonia Water, Amidosulfuric Acid | [3] |

| Reaction Temperature | 50°C | [3] |

| Reaction Time | ~6 hours | [3] |

| Purification Method | Activated Carbon Treatment, Recrystallization | [3] |

| Crystallization Temp. | 0-5°C | [3] |

| Reported Yield | ~88% (for the racemic version) | [3] |

Step 2: Synthesis of this compound

The N-formylation of the D-phenylglycine intermediate can be readily achieved using a mixed anhydride of formic acid and acetic anhydride. This is a standard and high-yielding method for the formylation of amino acids.

Experimental Protocol: N-Formylation

-

Reagent Preparation: In a flask cooled in an ice bath, slowly add acetic anhydride (1.5 eq) to 98-100% formic acid (4.0 eq). Stir the mixture at 0-10°C for 1 hour to pre-form the mixed anhydride.

-

Reaction Setup: In a separate reaction vessel, suspend the dried D-phenylglycine (1.0 eq) in an excess of formic acid.

-

Reaction Execution: Slowly add the pre-formed formic-acetic anhydride solution to the D-phenylglycine suspension while maintaining the temperature below 20°C with cooling. After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Quench the reaction by slowly adding cold water. The product may precipitate upon addition of water.

-

Isolation and Purification: Collect the crude solid by filtration. If no solid forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate. The crude product can be further purified by recrystallization from a water/ethanol mixture.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Data Summary: N-Formylation of D-Phenylglycine

| Parameter | Value/Condition | Source |

| Starting Material | D-Phenylglycine | - |

| Formylating Agent | Formic Acid / Acetic Anhydride | - |

| Reaction Temperature | 0°C to Room Temperature | - |

| Reaction Time | 3-5 hours | - |

| Purification Method | Precipitation, Recrystallization | - |

| Expected Yield | >90% (Typical for this reaction type) | - |

Purification and Analysis Logic

A rigorous purification and analysis workflow is critical to ensure the final product meets the high-purity standards required for pharmaceutical applications. This involves removing unreacted starting materials, by-products, and ensuring the retention of the desired stereochemistry.

Caption: Logical workflow for the purification and analysis of this compound.

Analytical Characterization

-

Purity Assessment: The chemical purity of the final product should be determined using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Enantiomeric Purity: It is critical to confirm that no racemization has occurred during the synthesis. Enantiomeric purity should be assessed using chiral HPLC, employing a suitable chiral stationary phase such as a Phenylglycine-based column.[4]

-

Structural Confirmation: The identity of this compound should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

References

The Biological Significance of D-Phenylglycine Derivatives: A Technical Guide for Researchers

References

- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are HDAC1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

Formyl-D-phenylglycine: A Linchpin in the Synthesis of Beta-Lactam Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Executive Summary

Formyl-D-phenylglycine, a non-proteinogenic amino acid derivative, holds a crucial position in the landscape of pharmaceutical development, not as a therapeutic agent with a direct biological mechanism of action, but as a pivotal chiral building block in the synthesis of prominent semi-synthetic antibiotics. This technical guide delineates the role of this compound and its close analog, D-phenylglycine, as indispensable precursors in the manufacture of key beta-lactam antibiotics, namely ampicillin and cephalexin. While this compound itself does not exhibit a direct pharmacological effect, its incorporation into the side chains of these antibiotics is fundamental to their antibacterial efficacy. This document provides a comprehensive overview of the mechanism of action of ampicillin and cephalexin, supported by quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of their operational pathways.

Introduction: The Role of this compound in Synthesis

This compound and D-phenylglycine are key intermediates in the chemical and enzymatic synthesis of a range of pharmaceuticals.[1][2][3] Their primary utility lies in their stereospecific structure, which is leveraged to create the acyl side chains of semi-synthetic penicillins and cephalosporins.[4][5][6] These side chains are critical for the antibacterial spectrum and pharmacokinetic properties of the final antibiotic compounds. The enzymatic synthesis of ampicillin, for example, can be achieved through the acylation of 6-aminopenicillanic acid (6-APA) with a D-phenylglycine derivative.[7][8] Similarly, cephalexin synthesis involves the enzymatic acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with a D-phenylglycine derivative.[9][10][11] The formyl group in this compound can serve as a protecting group for the amino function during synthesis.

Mechanism of Action of Derived Antibiotics: Ampicillin and Cephalexin

Ampicillin and cephalexin belong to the beta-lactam class of antibiotics and share a common mechanism of action centered on the disruption of bacterial cell wall synthesis.[12][13][14]

The bacterial cell wall is a vital structure composed of peptidoglycan, which provides structural integrity and protects the bacterium from osmotic lysis.[12][13] The synthesis of peptidoglycan is a multi-step process catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[15][16]

The key steps in the mechanism of action are as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): Ampicillin and cephalexin, containing a characteristic beta-lactam ring, act as structural analogs of D-alanyl-D-alanine, the terminal amino acid residues of the peptidoglycan precursors.[14] This structural mimicry allows them to bind to the active site of PBPs.[12]

-

Inhibition of Transpeptidation: The binding of the beta-lactam antibiotic to the PBP is covalent and effectively inactivates the enzyme.[17] This prevents the crucial final step of peptidoglycan synthesis, which is the cross-linking of adjacent peptide chains (transpeptidation).[12][13]

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and defective cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[12][18] This bactericidal action is the hallmark of beta-lactam antibiotics.[15]

Quantitative Data: Antibacterial Activity

The efficacy of ampicillin and cephalexin is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin against Various Bacteria

| Bacterium | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 2 - 8 | 8 | [15] |

| Staphylococcus aureus | 0.25 - 2 | 1 | [15] |

| Streptococcus pneumoniae | 0.015 - 0.25 | 0.06 | [15] |

| Haemophilus influenzae | 0.25 - 2 | 0.25 | [15] |

| Listeria monocytogenes | ≤2 | 2 | [19] |

Table 2: Minimum Inhibitory Concentration (MIC) of Cephalexin against Various Bacteria

| Bacterium | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.5 - 4 | 6.3 | [20] |

| Streptococcus pyogenes | ≤0.12 - 1 | 3.1 | [20] |

| Escherichia coli | 4 - 32 | 25 | [20] |

| Klebsiella pneumoniae | 4 - >128 | 25 | [20] |

| Proteus mirabilis | 2 - 32 | 25 | [20] |

Experimental Protocols

The determination of bacterial susceptibility to ampicillin and cephalexin is performed using standardized methods, primarily the broth microdilution and Kirby-Bauer disk diffusion tests.[21][22][23]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antibiotic in a liquid medium.[22][24]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solutions of ampicillin or cephalexin

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in MHB directly in the microtiter plate. The final volume in each well is typically 100 µL.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]

-

Inoculation: The standardized bacterial suspension is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.[25]

-

Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[25]

Kirby-Bauer Disk Diffusion Test

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics.[21][22]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Antibiotic-impregnated paper disks (e.g., Ampicillin 10 µg, Cephalexin 30 µg)

-

Incubator (35 ± 2°C)

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The entire surface of the MHA plate is then swabbed evenly in three directions to ensure confluent growth.[25]

-

Application of Antibiotic Disks: The antibiotic disks are aseptically applied to the surface of the inoculated agar plate. The disks should be placed at least 24 mm apart.[21][26]

-

Incubation: The plates are inverted and incubated at 35 ± 2°C for 16-20 hours.[25]

-

Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The zone size is then compared to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[21]

Conclusion

This compound is a testament to the intricate and often indirect contributions of chemical building blocks to the development of life-saving therapeutics. While it does not possess a direct mechanism of action in biological systems, its role as a chiral precursor is indispensable for the synthesis of potent beta-lactam antibiotics like ampicillin and cephalexin. The profound bactericidal effect of these derived antibiotics, through the targeted inhibition of bacterial cell wall synthesis, underscores the critical importance of such foundational molecules in medicinal chemistry and drug development. Understanding the synthetic utility of this compound, in conjunction with the well-established pharmacology of the antibiotics it helps create, provides a comprehensive picture for researchers and scientists dedicated to the advancement of anti-infective therapies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]

- 3. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]

- 4. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genetic engineering approaches for the fermentative production of phenylglycines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ES2258298T3 - PROCESS FOR THE PREPARATION OF AMPICILLIN. - Google Patents [patents.google.com]

- 9. A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US3761354A - Process for the production of cephalexin - Google Patents [patents.google.com]

- 12. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 13. What is the mechanism of Cephalexin? [synapse.patsnap.com]

- 14. Cefalexin - Wikipedia [en.wikipedia.org]

- 15. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. scribd.com [scribd.com]

- 19. Characterization of the Population Pharmacokinetics of Ampicillin in Neonates Using an Opportunistic Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro antimicrobial activity and human pharmacology of cephalexin, a new orally absorbed cephalosporin C antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. woah.org [woah.org]

- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. biotrading.com [biotrading.com]

Spectroscopic Analysis of Formyl-D-phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Formyl-D-phenylglycine, a key intermediate in pharmaceutical and peptide synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted spectroscopic characteristics based on its functional groups, alongside detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on established principles of spectroscopic analysis and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Formyl (CHO) | 8.0 - 8.5 | Singlet | The aldehydic proton of the formyl group is typically found in this downfield region. |

| α-Proton (CH) | 5.0 - 5.5 | Doublet | Coupled to the adjacent N-H proton. The exact shift is influenced by the electronegativity of the adjacent nitrogen and carbonyl groups. |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | The five protons on the monosubstituted benzene ring will appear as a complex multiplet. |

| Amide (NH) | 7.5 - 8.5 | Doublet | Coupled to the α-proton. The chemical shift can be broad and is solvent-dependent. |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | Broad Singlet | The acidic proton is highly deshielded and often appears as a broad signal; its observation can be solvent and concentration-dependent. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Formyl Carbonyl (CHO) | 160 - 165 | The carbonyl carbon of the formyl group. |

| Amide Carbonyl (C=O) | 165 - 175 | The carbonyl carbon of the amide linkage.[1][2][3] |

| Carboxylic Acid Carbonyl (COOH) | 170 - 185 | The carbonyl carbon of the carboxylic acid group.[1][2][4] |

| α-Carbon (CH) | 50 - 65 | The chiral carbon attached to the nitrogen and phenyl group. |

| Aromatic (C₆H₅) | 125 - 140 | Multiple peaks are expected for the carbons of the benzene ring. The ipso-carbon (attached to the α-carbon) will be at the lower end of this range, while the other carbons will have distinct shifts.[1][4][5] |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |

| N-H (Amide) | 3200 - 3400 | Medium | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretch[6][7][8] |

| C-H (Alkane/α-CH) | 2850 - 3000 | Medium | Stretch |

| C-H (Formyl) | 2700 - 2850 | Weak-Medium | Stretch (often two bands) |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Stretch |

| C=O (Amide I) | 1630 - 1680 | Strong | Stretch |

| C=O (Formyl) | 1680 - 1700 | Strong | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Ring Stretch[6][7][8] |

| C-H Bending (Aromatic) | 690 - 900 | Strong | Out-of-plane bending, characteristic of monosubstitution.[6][7][9] |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 180.060 | Molecular ion with a proton adduct (Positive Ion Mode). The molecular weight of this compound (C₉H₉NO₃) is 179.17 g/mol .[10] |

| [M-H]⁻ | 178.045 | Molecular ion with a proton removed (Negative Ion Mode). |

| [M-HCOOH]⁺ | 134.055 | Fragment resulting from the loss of formic acid. |

| [M-C₇H₅O]⁺ | 74.039 | Fragment corresponding to the formyl-glycine moiety. |

| [C₇H₇]⁺ | 91.054 | Tropylium ion, a common fragment from benzyllic compounds. |

Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH and -COOH).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-15 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

The solvent should be compatible with the chosen ionization technique.

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Quadrupole Time-of-Flight (Q-TOF) instrument is recommended for accurate mass measurements.

-

Ionization Mode: Both positive and negative ion modes should be used to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

-

Instrument Parameters:

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

-

Mass Range: m/z 50 - 500.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To obtain fragmentation information, perform MS/MS analysis on the parent ion.

-

Select the precursor ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer and subject it to collision-induced dissociation (CID) in a collision cell.

-

Analyze the resulting fragment ions in the second mass analyzer.

-

Vary the collision energy to control the degree of fragmentation.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of this compound.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions, which can provide further confirmation of the compound's identity.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflow for IR and Mass Spectrometry analysis.

References

- 1. scribd.com [scribd.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of Formyl-D-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Formyl-D-phenylglycine, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide leverages data from structurally similar N-formylated amino acids to provide valuable insights and predictive understanding. The experimental protocols detailed herein offer robust methodologies for determining the solubility of this compound and related compounds in a laboratory setting.

Introduction to this compound and its Importance

This compound is an N-protected form of D-phenylglycine, a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The formyl group acts as a protective group for the amine, preventing unwanted side reactions during peptide coupling or other synthetic transformations. Understanding the solubility of this intermediate is paramount for process optimization, including reaction kinetics, purification, and formulation development. Poor solubility can lead to challenges in handling, reduced reaction yields, and difficulties in achieving desired purity levels.

Data Presentation: Solubility of Structurally Related N-Formylated Amino Acids

| Compound | Solvent | Temperature (°C) | Solubility |

| N-Formyl-Met-Leu-Phe | Dimethylformamide (DMF) | N/A | 50 mg/mL |

| N-Formyl-Met-Leu-Phe | Dimethyl sulfoxide (DMSO) | N/A | 4 mg/mL |

| N-Formyl-Met-Leu-Phe | Ethanol | N/A | 2 mg/mL[1] |

| N-Formyl-Met-Leu-Phe | Water | N/A | Partially soluble |

| N-Formyl-DL-phenylalanine | Hot Ethanol | N/A | Almost transparent |

Note: The data presented is for structurally related compounds and should be used as a qualitative guide for this compound. Experimental determination of solubility for the specific compound of interest is highly recommended.

Based on the data for analogous compounds, it can be inferred that this compound is likely to exhibit good solubility in polar aprotic solvents such as DMF and DMSO, moderate solubility in alcohols like ethanol, and limited solubility in water. The presence of the phenyl ring contributes to its hydrophobicity, while the carboxylic acid and formyl groups provide some polarity.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental protocols are recommended.

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Separate the saturated supernatant from the excess solid by centrifugation followed by careful decantation, or by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE syringe filter).

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

This high-throughput method provides a rapid assessment of the apparent solubility of a compound.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution with the aqueous or organic solvent of interest.

-

Precipitation Induction: The addition of the anti-solvent (the solvent of interest) will cause the compound to precipitate out of solution once its solubility limit is exceeded.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Visualization of Synthetic and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

References

The Discovery and History of N-Formylated Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylated amino acids, particularly N-formylmethionine (fMet), represent a fascinating intersection of prokaryotic biology and eukaryotic immunology. Initially identified as the unique initiator of bacterial protein synthesis, these modified amino acids have since been recognized as potent signaling molecules in the innate immune system of higher organisms. This technical guide provides an in-depth exploration of the discovery and history of N-formylated amino acids, detailing the key scientific milestones, experimental methodologies, and the elucidation of their physiological roles. We present a comprehensive overview of their interaction with formyl peptide receptors (FPRs), including quantitative binding data, and describe the signaling pathways they initiate. This document serves as a valuable resource for researchers and professionals in immunology, microbiology, and drug development, offering a foundational understanding of this critical class of biomolecules.

The Dawn of a Discovery: N-Formylmethionine and Protein Synthesis

The journey into the world of N-formylated amino acids began with a fundamental question in molecular biology: how is protein synthesis initiated? In the early 1960s, an intriguing observation was made regarding the N-terminal amino acid of proteins in Escherichia coli. While the genetic code predicted a random distribution of amino acids at the beginning of polypeptide chains, methionine was found to be overrepresented[1]. This observation hinted at a specialized mechanism for initiation.

The seminal breakthrough came in 1964 when Kjeld Marcker and Frederick Sanger discovered that the initiator tRNA in E. coli carried a modified form of methionine: N-formylmethionine (fMet)[1]. They hypothesized that the formyl group served to block the N-terminus, preventing fMet from being incorporated into the growing polypeptide chain at internal positions and thus specifically marking it for initiation[1]. This was subsequently confirmed by demonstrating that fMet-tRNA was essential for the initiation of protein synthesis in E. coli extracts[1].

The enzyme responsible for this modification, methionyl-tRNA formyltransferase (MTF), was later purified and shown to utilize 10-formyltetrahydrofolate as the formyl group donor[1]. A crucial aspect of this process is the specificity of MTF for the initiator tRNA (tRNAfMet), as it does not formylate methionine attached to the elongator tRNA (tRNAMet)[2]. This specificity is a key control point in ensuring correct protein synthesis initiation.

This discovery was not only a cornerstone of molecular biology but also provided early and compelling evidence for the endosymbiotic theory. The observation that mitochondria and chloroplasts in eukaryotic cells also utilize fMet for protein synthesis initiation strongly suggested their bacterial origins[1][2].

An Unexpected Role in Immunology: N-Formylated Peptides as Chemoattractants

For over a decade, the significance of N-formylated amino acids was thought to be confined to the realm of protein synthesis. However, in the 1970s, a series of groundbreaking discoveries unveiled a completely new and exciting role for these molecules in the mammalian immune system.

Pioneering work by Peter Ward and his colleagues in the late 1960s and early 1970s had shown that bacteria release soluble factors that are chemotactic for neutrophils, the frontline phagocytic cells of the innate immune system. In 1975, Elliott Schiffmann and his collaborators made the pivotal connection. They demonstrated that synthetic N-formylmethionyl peptides, but not their unformylated counterparts, were potent chemoattractants for rabbit neutrophils and macrophages[3][4]. This finding strongly suggested that the chemotactic factors released by bacteria were, in fact, N-formylated peptides derived from bacterial proteins.

Subsequent structure-activity relationship studies identified N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF) as one of the most potent synthetic chemoattractants[5]. These discoveries established N-formylated peptides as a new class of pathogen-associated molecular patterns (PAMPs), molecules that alert the innate immune system to the presence of microbial invaders.

The Receptors: Gateways for Immune Activation

The potent and specific effects of N-formylated peptides on neutrophils strongly implied the existence of dedicated cell surface receptors. In the late 1970s and early 1980s, radioligand binding studies using tritium-labeled fMLP confirmed the presence of high-affinity, saturable, and specific binding sites on neutrophils. This led to the biochemical characterization and eventual cloning of the first Formyl Peptide Receptor (FPR) in 1990, now designated as FPR1[6].

Further research revealed a family of these G protein-coupled receptors (GPCRs). In humans, this family consists of three members: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3[6]. While FPR1 is considered the high-affinity receptor for many N-formylated peptides, FPR2 exhibits a broader ligand specificity, binding not only to formylated peptides but also to a variety of lipid and protein ligands, and is implicated in both pro- and anti-inflammatory responses[7][8]. FPR3's function is the least understood of the three.

Quantitative Analysis of Receptor Interactions

The interaction between N-formylated peptides and their receptors is characterized by high affinity and specificity. The following tables summarize key quantitative data from various studies, providing insights into the potency of different ligands and their receptor preferences.

Table 1: Binding Affinities (Kd) of N-Formylated Peptides to Formyl Peptide Receptors

| Ligand | Receptor | Cell Type/Membrane Prep | Kd (nM) | Reference |

| fMLP | FPR1 | Human Neutrophil Membranes | 0.53 - 1.0 | [9] |

| fMLP | FPR1 | Rabbit Neutrophil Membranes | 1.5 | [9] |

| fMLP | FPR2 | Human Neutrophil Membranes | ~430 | [10] |

| fNle-Leu-Phe | FPR1 | Rabbit Neutrophils | 1.5 | [9] |

| WKYMVm | FPR2 | RBL cells | 0.8 | [10] |

Table 2: Functional Potency (EC50) of N-Formylated Peptides in Neutrophil Chemotaxis

| Ligand | Assay | Cell Type | EC50 (nM) | Reference |

| fMLP | Chemotaxis | Human Neutrophils | ~1-10 | [11] |

| fMLP | Chemotaxis | Mouse Neutrophils (high affinity) | ~10 | [1][5] |

| fMLP | Chemotaxis | Mouse Neutrophils (low affinity) | ~5000 | [1][5] |

| fMIFL | Chemotaxis | Mouse Neutrophils | Potent | [12] |

| fMMYALF | Chemotaxis | Mouse Neutrophils | Potent | [12] |

Experimental Protocols

The study of N-formylated amino acids and their receptors relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments cited in this field.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is a classic method to quantify the directed migration of neutrophils in response to a chemoattractant gradient.

Materials:

-

Boyden Chamber or 96-well Transwell plate: with polycarbonate membranes (3-5 µm pore size).

-

Neutrophils: Freshly isolated from human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

-

Assay Medium: RPMI 1640 or HBSS with 0.5% BSA.

-

Chemoattractant: N-formylmethionyl-leucyl-phenylalanine (fMLP) or other N-formylated peptides.

-

Staining solution: Diff-Quik or similar histological stain.

-

Microscope: with 40x objective.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from whole blood according to standard laboratory protocols. Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Chamber Setup:

-

Add the chemoattractant solution (e.g., fMLP at various concentrations) to the lower wells of the Boyden chamber or Transwell plate. Include a negative control with assay medium only.

-

Carefully place the membrane inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

-

-

Cell Addition: Add the neutrophil suspension to the upper chamber of the inserts.

-

Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.

-

Quantification of Migration:

-

After incubation, carefully remove the inserts.

-

Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

-

Fix the membrane in methanol for 1 minute.

-

Stain the membrane with a suitable stain to visualize the migrated cells.

-

Mount the membrane on a glass slide.

-

Count the number of migrated cells in at least five high-power fields (400x magnification) per well using a light microscope.

-

Calculate the average number of migrated cells per field for each condition. The chemotactic index can be calculated as the number of cells that migrated towards the chemoattractant divided by the number of cells that migrated towards the control medium.

-

Radioligand Binding Assay for Formyl Peptide Receptors

This assay is used to determine the affinity (Kd) and density (Bmax) of formyl peptide receptors on a given cell type or membrane preparation.

Materials:

-

Radioligand: Tritiated fMLP ([³H]fMLP) or other suitable radiolabeled ligand.

-

Receptor Source: Isolated neutrophil membranes or whole cells.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Unlabeled Ligand: High concentration of unlabeled fMLP for determining non-specific binding.

-

Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration Manifold and Vacuum Pump.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation (if applicable): Prepare membranes from neutrophils by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup:

-

In a series of tubes or a 96-well plate, add a fixed amount of receptor preparation (membranes or whole cells).

-

For saturation binding: Add increasing concentrations of the radioligand to different tubes.

-

For competition binding: Add a fixed concentration of the radioligand and increasing concentrations of an unlabeled competitor.

-

To a parallel set of tubes, add a high concentration of unlabeled ligand in addition to the radioligand to determine non-specific binding.

-

-

Incubation: Incubate the reaction mixtures at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding versus the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.

-

Identification of N-Terminal Formylation by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying post-translational modifications, including N-terminal formylation.

Procedure:

-

Protein Extraction and Digestion:

-

Extract proteins from the biological sample (e.g., bacterial cell lysate).

-

Reduce and alkylate the cysteine residues.

-

Digest the proteins into smaller peptides using a protease such as trypsin.

-

-

Peptide Enrichment (Optional but Recommended): Enrich for N-terminal peptides using a suitable method to reduce sample complexity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the peptides by reverse-phase liquid chromatography.

-

Introduce the separated peptides into a high-resolution mass spectrometer.

-

The mass spectrometer will measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

-

Selected peptides are then fragmented, and the m/z of the fragments are measured (MS/MS or MS2 scan).

-

-

Database Searching and Data Analysis:

-

Search the acquired MS/MS spectra against a protein sequence database.

-

In the search parameters, specify N-terminal formylation (+28 Da) as a variable modification.

-

The search engine will identify peptides whose fragmentation patterns match the theoretical fragmentation of a formylated peptide in the database.

-

Manual validation of the spectra is crucial to confirm the presence and location of the formyl group, particularly by looking for the characteristic mass shift in the y- and b-ion series.

-

Signaling Pathways of Formyl Peptide Receptors

Upon binding of an N-formylated peptide, FPRs undergo a conformational change that triggers a cascade of intracellular signaling events, leading to various cellular responses. The primary signaling mechanism involves the activation of heterotrimeric G proteins of the Gi family.

FPR1 Signaling Pathway

Caption: Simplified FPR1 signaling pathway in neutrophils.

FPR2 Signaling Pathway

FPR2 signaling is more complex due to its diverse ligands and can lead to either pro- or anti-inflammatory outcomes. The diagram below illustrates some of the key pathways.

Caption: Overview of the versatile FPR2 signaling pathways.

Conclusion and Future Directions

The discovery of N-formylated amino acids has led to profound insights into both fundamental biological processes and the intricacies of the innate immune system. From their essential role in initiating protein synthesis in prokaryotes to their function as potent activators of immune cells in eukaryotes, the journey of these simple modified amino acids has been remarkable. The identification of the formyl peptide receptor family has opened up numerous avenues for therapeutic intervention in a wide range of inflammatory diseases and infections.

Current research continues to explore the diverse ligands and functions of the FPR family, the structural basis of their interactions, and the phenomenon of biased agonism, where different ligands can steer the receptor to activate distinct downstream signaling pathways. A deeper understanding of these mechanisms holds great promise for the development of novel and highly specific immunomodulatory drugs. The history of N-formylated amino acids serves as a powerful testament to how fundamental scientific inquiry can lead to unexpected and clinically relevant discoveries.

References

- 1. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [iris.unina.it]

- 5. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]

- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists | Semantic Scholar [semanticscholar.org]

- 9. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for Formyl-D-phenylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl-D-phenylglycine, a non-proteinogenic amino acid derivative, stands as a versatile building block with significant, yet underexplored, potential in pharmaceutical and biomedical research. Its unique structural features—a formyl group at the N-terminus and a phenyl group on the α-carbon of a D-amino acid—suggest a range of applications from peptide synthesis to the development of novel therapeutics. This technical guide delineates key potential research areas for this compound, providing a foundation for its investigation in neurological disorders, oncology, and metabolic diseases. The guide furnishes detailed, adaptable experimental protocols and conceptualizes signaling pathways and experimental workflows to catalyze further scientific inquiry into this promising compound.

Introduction

This compound is an amino acid derivative that has garnered interest in medicinal chemistry due to its utility as a synthetic intermediate and its potential biological activities.[1][2] The presence of the N-formyl group is significant, as N-formylated peptides are known to be potent chemoattractants for phagocytic leukocytes and play a role in inflammatory and immune responses through interaction with formyl peptide receptors (FPRs).[3] Furthermore, the D-configuration of the amino acid can confer resistance to enzymatic degradation, enhancing the in vivo stability of peptides incorporating this moiety. The phenylglycine structure itself is a key component in various bioactive compounds, including antagonists of metabotropic glutamate receptors (mGluRs).[4]

This guide aims to provide a comprehensive overview of promising research avenues for this compound, targeting researchers and professionals in drug development.

Potential Research Areas

Neurological Disorders

The structural similarity of this compound to known neuromodulatory compounds suggests its potential as a therapeutic agent for neurological diseases.

-

Metabotropic Glutamate Receptor (mGluR) Antagonism: Phenylglycine derivatives are recognized as antagonists of mGluRs, which are implicated in various neurological and psychiatric conditions.[4] The antagonistic activity of phenylglycine analogues at group III mGluRs has been quantified, revealing their potential to modulate synaptic transmission. While direct data for this compound is unavailable, related compounds have shown significant activity.

Compound Receptor Target Assay Type Quantitative Data (RS)-α-methyl-3-chloro-4-phosphonophenylglycine Group III mGluR Synaptic transmission Apparent KD = 7.4 ± 2.3 µM (RS)-α-methyl-3-methoxy-4-phosphonophenylglycine Group III mGluR Synaptic transmission Apparent KD = 5.4 ± 0.6 µM (RS)-α-methyl-3-methyl-4-phosphonophenylglycine Group III mGluR Synaptic transmission Apparent KD = 5.1 ± 0.3 µM (RS)-α-methyl-4-carboxyphenylglycine (MCPG) mGluRs Long-term potentiation Blocks NMDA-dependent and -independent LTP -

Formyl Peptide Receptor (FPR) Signaling in Neuroinflammation: N-formylated peptides are known to interact with FPRs, which are expressed on immune cells and have been implicated in neuroinflammatory processes.[3] The formyl group on this compound could enable it to modulate neuroinflammation via FPRs, a pathway increasingly recognized for its role in neurodegenerative diseases.

Oncology

The role of FPRs in cancer progression and the anti-cancer activity of other formylated compounds suggest that this compound could be a valuable lead compound in oncology.

-

Modulation of the Tumor Microenvironment: FPR1 has been shown to influence the efficacy of anticancer chemotherapy. Inhibition of FPR1 can reduce the effectiveness of treatments that rely on an anti-tumor immune response.[5] Investigating whether this compound acts as an agonist or antagonist at FPR1 could reveal its potential to either enhance or inhibit anti-tumor immunity.

-

Direct Cytotoxic Effects: The cytotoxicity of formylated compounds has been observed in various cancer cell lines. For instance, N-Formyldemecolcine, a structurally related compound, exhibits significant cytotoxic effects.

Compound Cancer Cell Line Cancer Type IC50 (µM) N-Formyldemecolcine SW480 Colon Cancer 13.42 N-Formyldemecolcine MDA-MB-231 Breast Cancer 18.26

Metabolic Disorders

Metabolic disorders are often associated with chronic inflammation. The potential immunomodulatory properties of this compound via FPRs could be relevant in this context. Further research is warranted to explore if this compound can influence metabolic pathways through its interaction with inflammatory signaling.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the N-formylation of amines using formic acid.

Materials:

-

D-phenylglycine

-

85% Formic acid

-

Toluene

-

Dean-Stark trap

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add D-phenylglycine (1.0 eq).

-

Add toluene to the flask to create a suspension.

-

Add 1.2 equivalents of 85% formic acid to the mixture.

-

Heat the reaction mixture to reflux and continue heating for 4-9 hours, collecting the water in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield crude N-Formyl-D-phenylglycine.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol is a general procedure for Fmoc-based SPPS and can be adapted to incorporate this compound.

Materials:

-